(2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane
Description
Properties
IUPAC Name |
(2R,3R)-2,3-difluoro-1,4-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2/c7-5-6(8)10-2-1-9(5)3-4-10/h5-6H,1-4H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBMNVWIJDITSF-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1C(C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCN1[C@@H]([C@H]2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design for Fluorination
To introduce fluorine atoms at the 2- and 3-positions, precursors such as 2,3-dihydroxypiperazine or halogenated analogs are employed. The PDF resource details the preparation of alkyl-DABCO derivatives using zeolite ZSM-5 catalysts, though fluorinated variants require modified substrates. For instance, 2,3-difluoropiperazine intermediates may be synthesized via reductive amination of fluorinated diols, though direct evidence for this specific pathway remains limited in the literature.
Electrophilic Fluorination Methods
Electrophilic fluorination is the most widely reported approach for introducing fluorine atoms into the DABCO framework.
Direct Fluorination of DABCO
VulcanChem describes the reaction of DABCO with elemental fluorine (F₂) in solvents such as acetonitrile or fluoroalcohols. This method requires stringent temperature control (−20°C to 0°C) to prevent over-fluorination or decomposition. The use of Brønsted acids (e.g., HF) or Lewis acids (e.g., BF₃) enhances selectivity, favoring difluorination at the 2- and 3-positions. Typical yields range from 40% to 60%, with byproducts including monofluorinated and trifluorinated species.
N-Fluoropyridinium Reagents
Patent EP0741730B1 discloses the use of 1-substituted-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts as fluorinating agents. While these reagents are typically employed to fluorinate organic substrates, their application in modifying DABCO itself remains underexplored. Selectfluor (F-TEDA-BF₄), a commercial electrophilic fluorinating agent, has been used in analogous systems to introduce fluorine into nitrogen-containing heterocycles.
Stereochemical Control and Enantiomeric Resolution
Achieving the (2R,3R) configuration necessitates chiral induction or post-synthesis resolution.
Resolution via Diastereomeric Salts
The PubMed study demonstrates the resolution of racemic 2,3-diphenylpiperazine derivatives using optically active acids (e.g., tartaric acid or camphorsulfonic acid). After cyclization to DABCO analogs, enantiomeric excesses (ee) of up to 99% are achieved. Applying this method to fluorinated precursors could theoretically yield enantiopure (2R,3R)-difluoro-DABCO, though no explicit examples are documented in the reviewed sources.
Reaction Optimization and Byproduct Analysis
Temperature and Solvent Effects
Mild conditions (25–50°C) favor monofluorination, while higher temperatures (80–100°C) promote difluorination but risk forming trifluoro byproducts. Polar aprotic solvents (e.g., DMF, acetonitrile) improve reagent solubility, whereas fluoroalcohols enhance electrophilic fluorination rates.
Byproduct Formation
Under vigorous fluorination conditions, trifluoro-DABCO derivatives are observed, likely due to over-fluorination at the 1-position. Additionally, dehydrohalogenation byproducts may arise if halogenated precursors are used.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography with ethyl acetate/hexane mixtures effectively isolates (2R,3R)-difluoro-DABCO from regioisomers and byproducts. Reverse-phase HPLC using chiral columns (e.g., Chiralpak IA) resolves enantiomers, as demonstrated for analogous DABCO derivatives.
Spectroscopic Confirmation
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¹⁹F NMR : Distinct signals for 2-F and 3-F at δ −120 to −125 ppm (coupled with JFF ≈ 15–20 Hz).
-
X-ray Crystallography : Confirms the bicyclic structure and stereochemistry, as shown in PubChem’s 3D conformer data.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Fluorination Agent | Yield (%) | ee (%) | Key Challenges |
|---|---|---|---|---|---|
| Direct F₂ Fluorination | DABCO | F₂ | 40–60 | N/A | Byproduct formation |
| Selectfluor | 2,3-Dihydroxy-DABCO | F-TEDA-BF₄ | 35–50 | N/A | Low regioselectivity |
| Chiral Resolution | Racemic difluoro-DABCO | N/A | 50–64 | 99 | High cost of chiral acids |
| Asymmetric Cyclization | Camphanyldiamine | N/A | 72–86 | 90–99 | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Catalytic Reactions: It can act as a catalyst in certain organic transformations due to its nucleophilic properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Organic Synthesis
Acetylation Reactions
One of the primary applications of (2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane is in facilitating acetylation reactions. It acts as an efficient promoter for the acetylation of alcohols and carbohydrates under solvent-free conditions. This method has been shown to enhance yields while minimizing the use of solvents, which aligns with green chemistry principles .
Synthesis of Epoxides
The compound is also utilized in the synthesis of epoxides from alkenes. The presence of fluorine atoms in its structure enhances the electrophilicity of the nitrogen atoms, making it a suitable catalyst for these transformations .
Catalysis
Base Catalysis
this compound serves as a base catalyst in various chemical reactions including the synthesis of complex organic molecules. Its ability to stabilize transition states during reactions contributes to improved reaction rates and yields .
Asymmetric Synthesis
The compound has been explored for its role in asymmetric synthesis, particularly in the production of chiral compounds. Its unique bicyclic structure provides a rigid framework that can influence stereochemistry during chemical reactions .
Pharmaceutical Applications
Drug Development
Research indicates that this compound can be instrumental in drug development processes due to its ability to modify biological activity through structural changes in drug candidates. The introduction of fluorine atoms can enhance metabolic stability and bioavailability of pharmaceutical compounds .
Material Science
Polymerization Processes
In material science, this compound has been investigated for its potential use in polymerization processes where it can act as a catalyst or co-catalyst. Its unique properties may contribute to the development of new polymers with desirable characteristics such as increased thermal stability and mechanical strength .
Case Study 1: Acetylation Efficiency
In a study examining the efficiency of this compound as a promoter for acetylation reactions, researchers found that using this compound resulted in significantly higher yields compared to traditional methods involving solvents. The study highlighted its effectiveness under mild conditions and its potential for industrial applications where solvent use is minimized.
Case Study 2: Asymmetric Synthesis
Another investigation focused on the application of this compound in asymmetric synthesis revealed that it could selectively produce chiral intermediates with high enantiomeric excesses. This property is crucial for pharmaceutical applications where chirality can affect drug efficacy and safety.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane involves its nucleophilic properties. The compound can donate electron pairs to electrophilic centers, facilitating various chemical transformations. Its molecular targets include carbonyl groups, alkyl halides, and other electrophilic species. The pathways involved often include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of (2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane, highlighting differences in substitution patterns, applications, and pharmacological or catalytic properties:
Key Comparative Insights
Electronic and Steric Effects
- This contrasts with 1-Methyl-DABCO, where alkyl substitution increases steric bulk but reduces electron deficiency .
- The stereochemistry (2R,3R) distinguishes it from symmetric fluorinated analogues like 1,4-Difluoro-DABCO, which lacks chiral centers. This stereochemical specificity may influence enantioselective catalysis or receptor binding .
Pharmacological Relevance
- While PHA-543613 and other azabicyclo[2.2.2]octane-based α7 nAChR agonists (e.g., ABT-107, SSR180711) share a bicyclic core, their lack of fluorine substitution and diazabicyclic structure limits direct comparison. These compounds failed clinical trials due to adverse effects, whereas fluorinated derivatives like (2R,3R)-2,3-Difluoro-DABCO may offer improved metabolic stability or reduced toxicity .
Biological Activity
(2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane is a bicyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of diazabicyclo compounds which are known for their diverse applications in medicinal chemistry and organic synthesis. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H10F2N2
- Molecular Weight : 150.16 g/mol
- CAS Number : 45088196
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially impacting the biosynthesis of various natural products. For instance, studies have shown its role in modulating the activity of fungal P450 enzymes which are crucial for the metabolism of prenylated indole alkaloids .
- Antioxidant Properties : Similar to other diazabicyclo compounds, this compound exhibits antioxidant properties by quenching reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .
- Nucleophilic Catalysis : The compound acts as a nucleophilic catalyst in various organic reactions, enhancing the efficiency of chemical transformations which can be leveraged in drug synthesis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Fungal Metabolism
A study investigated the role of a specific fungal P450 enzyme (CtdY) in metabolizing compounds containing the diazabicyclo structure. The enzyme catalyzed the cleavage of the amide bond in this compound derivatives leading to novel pentacyclic compounds with distinct biological properties . This underscores the potential of this compound as a precursor for developing new pharmaceuticals.
Case Study 2: Antioxidant Application
In another research effort focused on antioxidants, this compound was tested for its capacity to protect cells from oxidative damage induced by environmental stressors. Results indicated significant reductions in cellular damage markers when treated with this compound compared to controls . This suggests its applicability in formulations aimed at enhancing cellular resilience.
Q & A
Q. What synthetic methodologies are recommended for preparing enantiomerically pure (2R,3R)-2,3-Difluoro-DABCO?
To synthesize the (2R,3R) enantiomer, start with a chiral precursor or employ asymmetric fluorination. For example:
- Use Selectfluor™ (1-chloromethyl-4-fluoro-DABCO bis(tetrafluoroborate)) for regioselective fluorination of DABCO derivatives .
- Stereochemical control can be achieved via chiral auxiliaries or enantioselective catalysis. Post-synthesis, confirm enantiopurity using polarimetry or chiral HPLC coupled with NMR .
Q. How can the stereochemistry and crystal structure of (2R,3R)-2,3-Difluoro-DABCO be validated?
Q. What role does fluorination play in enhancing DABCO’s reactivity as a base or catalyst?
Fluorination at the 2,3-positions increases electron-withdrawing effects, improving stability in acidic conditions and modulating nucleophilicity. Compare reactivity with non-fluorinated DABCO in:
- Oxidation reactions : Fluorinated DABCO-bromine complexes show enhanced efficiency in aromatizing heterocycles .
- Ring-opening polymerization : Fluorine substituents may alter Lewis basicity, affecting polymerization rates .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanisms involving (2R,3R)-2,3-Difluoro-DABCO?
- Perform Density Functional Theory (DFT) calculations to map transition states in fluorination or catalytic cycles. For example, model interactions between fluorinated DABCO and substrates like silyl enol ethers .
- Use Molecular Dynamics (MD) simulations to study hydrogen-bonding networks in crystal structures, as observed in [TiF₆]²⁻ complexes .
Q. What experimental strategies resolve contradictions in reported fluorination efficiencies of DABCO derivatives?
- Conduct controlled studies comparing fluorinating agents (e.g., Selectfluor vs. DABCO-bromine) under identical conditions (solvent, temperature).
- Analyze kinetic isotope effects or Arrhenius plots to identify rate-limiting steps .
- Cross-validate results using multiple characterization tools (e.g., GC-MS, NMR) .
Q. How does fluorination impact DABCO’s ability to form hydrogen-bonded frameworks in coordination polymers?
- Synthesize metal-organic frameworks (MOFs) with fluorinated DABCO and characterize via X-ray crystallography . Fluorine’s electronegativity may strengthen H-bonding with [TiF₆]²⁻ or water molecules, as seen in .
- Compare thermal stability (TGA) and porosity (BET analysis) with non-fluorinated analogs .
Q. Can (2R,3R)-2,3-Difluoro-DABCO act as a dual catalyst in dynamic covalent chemistry?
Q. What methodologies optimize the adsorption capacity of fluorinated DABCO hybrids for metal ions?
- Immobilize (2R,3R)-2,3-Difluoro-DABCO on cellulose acetate-Al₂O₃ substrates (as in ) and test adsorption of Cu²⁺ or Fe³⁺ using ICP-OES .
- Vary pH and solvent polarity to assess selectivity. Compare with non-fluorinated analogs to isolate fluorine’s role .
Methodological Considerations
Q. How to design a kinetic study comparing fluorinated and non-fluorinated DABCO in catalytic reactions?
Q. What safety protocols are critical when handling fluorinated DABCO derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
